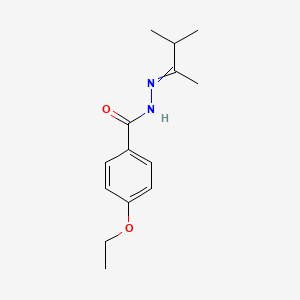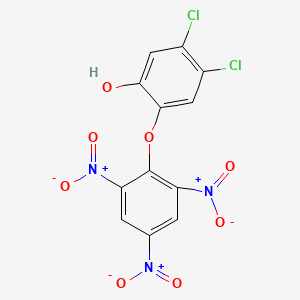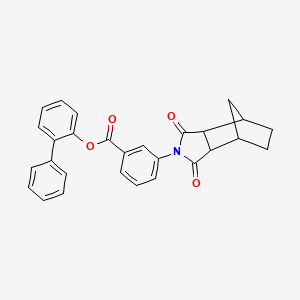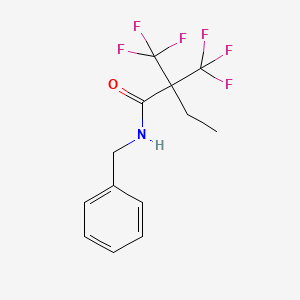![molecular formula C26H26ClN7O B12464202 N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464202.png)
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-{4,6-bis[(4-méthylphényl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophényl)alaninamide est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle triazine substitué par des groupes amino et un groupe chlorophényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N2-{4,6-bis[(4-méthylphényl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophényl)alaninamide implique généralement plusieurs étapes. Une approche courante consiste à faire réagir la 4,6-dichloro-1,3,5-triazine avec la 4-méthylphénylamine pour former l'intermédiaire 4,6-bis[(4-méthylphényl)amino]-1,3,5-triazine. Cet intermédiaire est ensuite mis en réaction avec la 3-chlorophénylalanine dans des conditions spécifiques pour obtenir le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer l'optimisation des conditions de réaction pour augmenter le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions
N~2~-{4,6-bis[(4-méthylphényl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophényl)alaninamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels du composé.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes amino et chlorophényle.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures contrôlées et des solvants spécifiques pour garantir les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans le composé.
Applications de la recherche scientifique
N~2~-{4,6-bis[(4-méthylphényl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophényl)alaninamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules et de matériaux plus complexes.
Biologie : Le composé peut être étudié pour ses activités biologiques potentielles, y compris les interactions avec les enzymes et les récepteurs.
Médecine : La recherche peut explorer son potentiel en tant qu'agent thérapeutique ou son rôle dans le développement de médicaments.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que des polymères ou des revêtements.
Mécanisme d'action
Le mécanisme d'action de N2-{4,6-bis[(4-méthylphényl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophényl)alaninamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent comprendre des enzymes, des récepteurs ou d'autres protéines, conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, les processus métaboliques ou d'autres mécanismes cellulaires.
Applications De Recherche Scientifique
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or other cellular mechanisms.
Comparaison Avec Des Composés Similaires
Composés similaires
- N~2~-{4,6-bis[(4-méthylphényl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophényl)alaninamide
- N~2~-{4,6-bis[(4-méthylphényl)amino]-1,3,5-triazin-2-yl}-N-(2-chlorophényl)alaninamide
Unicité
N~2~-{4,6-bis[(4-méthylphényl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophényl)alaninamide est unique en raison de son motif de substitution spécifique sur le cycle triazine et de la présence du groupe 3-chlorophényle. Cette structure unique peut entraîner des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C26H26ClN7O |
|---|---|
Poids moléculaire |
488.0 g/mol |
Nom IUPAC |
2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(3-chlorophenyl)propanamide |
InChI |
InChI=1S/C26H26ClN7O/c1-16-7-11-20(12-8-16)30-25-32-24(33-26(34-25)31-21-13-9-17(2)10-14-21)28-18(3)23(35)29-22-6-4-5-19(27)15-22/h4-15,18H,1-3H3,(H,29,35)(H3,28,30,31,32,33,34) |
Clé InChI |
PHRPRGOPARLQGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trichloro-N-(dibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12464125.png)

![N-(4-bromo-3-chloro-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12464140.png)

![(4aR,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(diethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione](/img/structure/B12464161.png)
![3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B12464186.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12464187.png)
![N-benzyl-N'-[(3-methylcyclohexylidene)amino]butanediamide](/img/structure/B12464199.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid](/img/structure/B12464210.png)
![4-{2-[4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-B]pyridin-11-YL)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxamide](/img/structure/B12464214.png)



